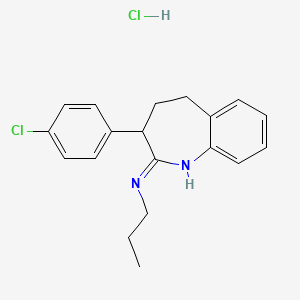
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological activities, including their use in the treatment of various neurological and psychiatric disorders.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride typically involves the following steps:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the p-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzazepine ring with a p-chlorophenyl group.
Formation of the Monohydrochloride Salt: The final step involves the conversion of the free base to its monohydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions may target the benzazepine ring or the p-chlorophenyl group.
Substitution: The compound can undergo substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could lead to a fully reduced benzazepine derivative.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.
Industry: May be used in the development of pharmaceuticals or as a chemical reagent.
作用機序
The mechanism of action of 4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride likely involves interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzazepine derivative with anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Lorazepam: Used for its anxiolytic, sedative, and muscle relaxant properties.
Uniqueness
4,5-Dihydro-3-(p-chlorophenyl)-2-(propylamino)-3H-1-benzazepine monohydrochloride may have unique pharmacological properties due to its specific chemical structure, which could result in different binding affinities and activities at its molecular targets compared to other benzazepines.
特性
CAS番号 |
28717-80-8 |
|---|---|
分子式 |
C19H22Cl2N2 |
分子量 |
349.3 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-propyl-1,3,4,5-tetrahydro-1-benzazepin-2-imine;hydrochloride |
InChI |
InChI=1S/C19H21ClN2.ClH/c1-2-13-21-19-17(14-7-10-16(20)11-8-14)12-9-15-5-3-4-6-18(15)22-19;/h3-8,10-11,17H,2,9,12-13H2,1H3,(H,21,22);1H |
InChIキー |
ONWFOWMXFNQWDY-UHFFFAOYSA-N |
正規SMILES |
CCCN=C1C(CCC2=CC=CC=C2N1)C3=CC=C(C=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-carboxy-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13826106.png)
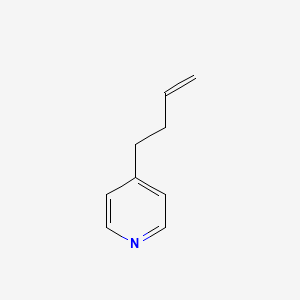

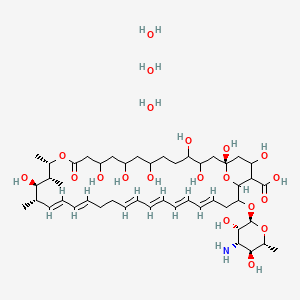
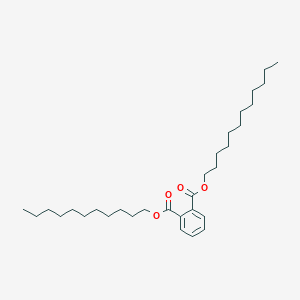
![2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-](/img/structure/B13826153.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
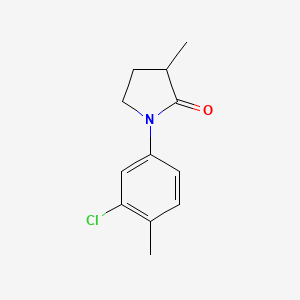
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
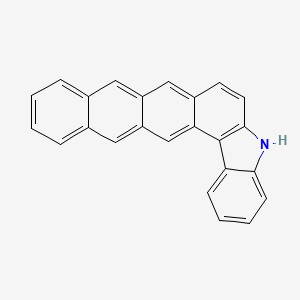
![2-[1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenylethoxy]ethyl-diethyl-methylazanium;bromide](/img/structure/B13826184.png)
